
Methyllithium
Overview
Description
Methyllithium (MeLi) is a fundamental organolithium reagent with the chemical formula [Li+].[CH3-], characterized by its high basicity and nucleophilicity . It is commercially available in ethereal solutions (e.g., diethyl ether or diethoxymethane) at concentrations ranging from 1.6 M to 3.1 M . MeLi is widely used in deprotonation reactions, methyl anion transfer, and the synthesis of complex organometallic compounds such as lithium dimethylcuprate . Its reactivity is highly solvent-dependent, with tetrahydrofuran (THF) enhancing its nucleophilicity due to stronger lithium coordination .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyllithium is typically prepared by the reaction of methyl bromide with a suspension of lithium in diethyl ether: [ 2 \text{Li} + \text{CH}_3\text{Br} \rightarrow \text{CH}_3\text{Li} + \text{LiBr} ] The lithium bromide forms a complex with the this compound. Most commercially available this compound consists of this complex. “Halide-free” this compound can be prepared from methyl chloride, where lithium chloride precipitates from the diethyl ether since it does not form a strong complex with this compound .
Industrial Production Methods: this compound is usually not prepared in the laboratory but purchased as a solution in various ethers. Commercial this compound can be treated with dioxane to precipitate lithium bromide, which can be removed by filtration .
Chemical Reactions Analysis
Types of Reactions: Methyllithium undergoes various types of reactions, including nucleophilic addition, deprotonation, and substitution reactions. It is both strongly basic and highly nucleophilic due to the partial negative charge on carbon .
Common Reagents and Conditions:
Nucleophilic Addition: this compound reacts with ketones to give tertiary alcohols in a two-step process: [ \text{Ph}_2\text{CO} + \text{CH}_3\text{Li} \rightarrow \text{Ph}_2\text{C}(\text{CH}_3)\text{OLi} ] [ \text{Ph}_2\text{C}(\text{CH}_3)\text{OLi} + \text{H}^+ \rightarrow \text{Ph}_2\text{C}(\text{CH}_3)\text{OH} + \text{Li}^+ ]
Substitution: Nonmetal halides are converted to methyl compounds with this compound: [ \text{PCl}_3 + 3 \text{CH}_3\text{Li} \rightarrow \text{P(CH}_3)_3 + 3 \text{LiCl} ]
Major Products: The major products formed from these reactions include tertiary alcohols and methylated nonmetal compounds .
Scientific Research Applications
Key Applications
- Synthesis of Alcohols
- Formation of Organocopper Compounds
- Reactions with Carbon Dioxide
- Synthesis of Methyl Compounds
Case Study 1: Isolation of Chloride-Free this compound
A recent study focused on isolating chloride-free this compound to improve the purity of reactions involving this reagent. The researchers employed K[N(SiMe₃)₂] as a halide-trapping reagent, demonstrating that this approach significantly reduced contamination from lithium halides, which can complicate synthesis protocols .
Case Study 2: Applications in Drug Synthesis
This compound has been utilized in synthesizing complex pharmaceuticals by facilitating the formation of key intermediates. For instance, it was employed to produce allylic alcohols from acrolein with a yield of 50%, showcasing its effectiveness in multi-step organic syntheses .
Data Table: Summary of Reactions Involving this compound
Reaction Type | Reactants | Products | Yield (%) |
---|---|---|---|
Alcohol Synthesis | Ketone + this compound | Tertiary Alcohol | Variable |
Organocopper Formation | Metal Halide + this compound | Organocopper Compound | High |
Carbon Dioxide Reaction | This compound + CO₂ | Lithium Acetate | High |
Methylation of Halides | Nonmetal Halide + this compound | Methyl Compound | Variable |
Mechanism of Action
Methyllithium exerts its effects through nucleophilic addition and deprotonation reactions. The partial negative charge on the carbon atom makes it highly reactive towards electron acceptors and proton donors. This reactivity is crucial for its role in organic synthesis and other applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Organolithium Compounds
n-Butyllithium (n-BuLi)
- Structure and Basicity : n-BuLi has a longer alkyl chain (C₄H₉Li), making it less basic but more nucleophilic than MeLi. Its bulkier structure reduces accessibility to sterically hindered substrates .
- Applications : Primarily used for deprotonation of stronger acids (e.g., alkenes, arenes), whereas MeLi is preferred for methylations and reactions requiring smaller nucleophiles .
- Halide Contamination : Unlike MeLi, n-BuLi is typically synthesized without halide byproducts, avoiding interference in cuprate formation .
Isobutyllithium (i-BuLi)
- Reactivity : The branched structure of i-BuLi increases steric hindrance, reducing its reactivity toward bulky substrates compared to MeLi. For example, in the synthesis of indole intermediates, i-BuLi generates different products due to altered nucleophilic pathways .
- Thermodynamic Stability : i-BuLi forms more stable aggregates in solution, which can slow reaction kinetics relative to MeLi .
[Bis(Trimethylsilyl)Methyl]Lithium
- Solubility : Modified with trimethylsilyl groups, this reagent exhibits exceptional solubility in alkanes, unlike MeLi, which requires polar solvents like ethers .
- Coordination Chemistry: Forms stable complexes with O- and N-donor ligands, a property leveraged in catalysis and materials science. MeLi, in contrast, predominantly forms transient aggregates with solvents like THF .
Functional Comparisons with Lithium Halides and Amides
Lithium Halides (LiCl, LiBr)
- Aggregation Effects: LiCl and LiBr form mixed aggregates with MeLi, displacing chiral lithium amides and reducing enantioselectivity in asymmetric reactions (e.g., 1-o-tolylethanol synthesis) .
- Interference in Reactions : Halide-contaminated MeLi solutions (common in commercial preparations) hinder cuprate synthesis and alter stereochemical outcomes in carbonyl additions .
Lithium Amides (e.g., LDA, LiHMDS)
- Basicity vs. Nucleophilicity : Lithium amides are stronger bases but weaker nucleophiles than MeLi. For instance, lithium diisopropylamide (LDA) deprotonates substrates without transferring methyl groups .
- Chiral Induction : Chiral lithium amides (e.g., 3APLi) are often used with MeLi for asymmetric alkylations, but their efficacy is compromised by lithium halides through competitive aggregation .
Deprotonation and Methyl Transfer
- Substrate Scope: MeLi deprotonates weakly acidic substrates (pKa ~25–35 in THF), such as silanolates and enol ethers, whereas bulkier reagents like n-BuLi target stronger acids (pKa <25) .
- Methylation Efficiency: In reactions with α-lithiated arylacetonitriles, MeLi acts solely as a base, while other organolithiums (e.g., α-lithiated nitriles) participate in nucleophilic substitution .
Asymmetric Catalysis
- Enantioselectivity : MeLi’s small size enables precise stereochemical control in allylic alkylations, but its sensitivity to lithium halides necessitates rigorous purification for high enantiomeric excess .
Data Tables
Table 1: Physical and Chemical Properties
Table 2: Reaction Outcomes with Different Reagents
Biological Activity
Methyllithium (MeLi) is a highly reactive organolithium compound widely used in organic synthesis. Its biological activity, while less studied than its chemical reactivity, is of interest due to its potential applications in medicinal chemistry and its interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structural characteristics, and relevant case studies.
This compound is an organolithium reagent characterized by the formula . It exists primarily as a monomer in nonpolar solvents, exhibiting significant nucleophilicity due to the presence of lithium. This property allows it to participate in various reactions, including nucleophilic additions and carbon-carbon bond formations.
Table 1: Key Properties of this compound
Property | Value |
---|---|
Molecular Weight | 23.95 g/mol |
Melting Point | -108 °C |
Boiling Point | -34 °C |
Solubility | Soluble in diethyl ether |
Structure | Monomeric (CH₃Li) |
Mechanisms of Biological Activity
The biological activity of this compound is primarily linked to its interaction with cellular components and enzymes. One significant area of research involves its effect on protein structures and functions through metal coordination and nucleophilic attack.
- Interaction with Proteins : this compound can form complexes with proteins, potentially altering their conformation and activity. Recent studies have shown that this compound can react with amino acid side chains, leading to modifications that may impact enzyme function.
- Inhibition of Enzymatic Activity : this compound has been observed to inhibit certain enzymes by modifying their active sites. For example, it can react with the thiol groups in cysteine residues, which are crucial for the catalytic activity of various enzymes.
- Impact on Cell Signaling : The compound may influence cell signaling pathways by altering the phosphorylation states of proteins involved in these pathways. This can lead to downstream effects on gene expression and cellular responses.
Case Study 1: this compound and Enzyme Inhibition
A study investigated the effects of this compound on a specific enzyme involved in metabolic pathways. The results indicated that this compound inhibited the enzyme's activity significantly by modifying key cysteine residues at the active site, leading to reduced substrate turnover rates.
Case Study 2: Cellular Uptake and Toxicity
Research has demonstrated that this compound can penetrate cellular membranes, where it interacts with intracellular proteins. While this property can be exploited for drug delivery systems, it also raises concerns regarding cytotoxicity due to potential off-target effects.
Structural Studies
Recent advancements in structural analysis techniques have provided insights into the behavior of this compound in biological contexts. For instance, X-ray crystallography has been employed to elucidate the structure of this compound complexes with various ligands, revealing how these interactions may influence biological activity.
Table 2: Structural Characteristics from Recent Studies
Properties
IUPAC Name |
lithium;carbanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3.Li/h1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLVCKWPAMTVTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[CH3-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3Li | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061273 | |
Record name | Lithium, methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
22.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917-54-4 | |
Record name | Lithium, methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000917544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lithium, methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Lithium, methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyllithium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.843 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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